Ristotetraose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

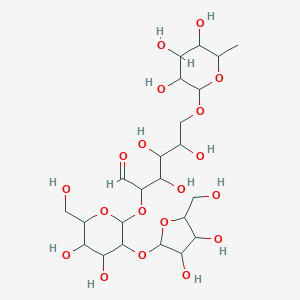

Ristotetraose is a type of oligosaccharide that has gained significant attention in the scientific community due to its potential applications in various fields. It is a four-sugar carbohydrate that is composed of glucose, galactose, fructose, and xylose. Ristotetraose is produced through the enzymatic hydrolysis of raffinose, a trisaccharide found in various plants. The purpose of

Applications De Recherche Scientifique

Ristotetraose has various potential applications in the scientific research field. It has been shown to have prebiotic effects, which means that it promotes the growth of beneficial bacteria in the gut. This makes ristotetraose a potential candidate for use in probiotics, which are supplements that contain live bacteria that provide health benefits. Ristotetraose has also been shown to have antioxidant properties, which means that it can help to prevent cellular damage caused by free radicals. This makes ristotetraose a potential candidate for use in anti-aging and disease prevention research.

Mécanisme D'action

The mechanism of action of ristotetraose is not fully understood. However, it is believed that ristotetraose exerts its effects through its interactions with the gut microbiota. Ristotetraose is not digested by the human body, but instead passes through to the large intestine where it is fermented by the gut microbiota. This fermentation process produces short-chain fatty acids, which have various health benefits, including reducing inflammation and improving gut barrier function.

Biochemical and Physiological Effects

Ristotetraose has various biochemical and physiological effects. It has been shown to increase the production of short-chain fatty acids in the gut, which have various health benefits, including reducing inflammation and improving gut barrier function. Ristotetraose has also been shown to increase the growth of beneficial bacteria in the gut, which can help to improve overall gut health. Additionally, ristotetraose has antioxidant properties, which means that it can help to prevent cellular damage caused by free radicals.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using ristotetraose in lab experiments include its prebiotic effects, antioxidant properties, and potential applications in probiotics and disease prevention research. However, there are also limitations to using ristotetraose in lab experiments. One limitation is that it is not well understood how ristotetraose exerts its effects, which can make it difficult to design experiments that target specific mechanisms of action. Additionally, ristotetraose is not readily available in large quantities, which can make it difficult to conduct experiments that require large amounts of the compound.

Orientations Futures

There are several future directions for research on ristotetraose. One direction is to further investigate its mechanism of action and how it interacts with the gut microbiota. This can help to identify specific mechanisms that can be targeted for therapeutic purposes. Another direction is to investigate its potential applications in disease prevention research, particularly in the areas of anti-aging and cancer prevention. Additionally, research can be conducted to develop new synthesis methods for ristotetraose that are more efficient and cost-effective.

Méthodes De Synthèse

Ristotetraose is synthesized through the enzymatic hydrolysis of raffinose, which is a trisaccharide found in various plants. The enzyme alpha-galactosidase is used to break down raffinose into its constituent sugars, including glucose, galactose, and fructose. These sugars are then combined with xylose to form ristotetraose. The synthesis of ristotetraose can also be achieved through chemical methods, although enzymatic hydrolysis is the preferred method due to its higher yield and purity.

Propriétés

Numéro CAS |

128142-69-8 |

|---|---|

Nom du produit |

Ristotetraose |

Formule moléculaire |

C57H85N21O15 |

Poids moléculaire |

620.6 g/mol |

Nom IUPAC |

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexanal |

InChI |

InChI=1S/C23H40O19/c1-6-11(28)16(33)19(36)21(38-6)37-5-7(27)12(29)13(30)8(2-24)40-23-20(17(34)14(31)9(3-25)41-23)42-22-18(35)15(32)10(4-26)39-22/h2,6-23,25-36H,3-5H2,1H3 |

Clé InChI |

VRAKWGCRAPCZBP-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O |

Synonymes |

ristotetraose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)